molecular formula C11H10F3N3O B3085227 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1152841-84-3

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine

Cat. No.: B3085227
CAS No.: 1152841-84-3
M. Wt: 257.21 g/mol
InChI Key: ZSWQEGDFUDMPAP-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazol-4-amine moiety. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.

Scientific Research Applications

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine typically involves several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethoxyphenyl group. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)18-10-3-1-8(2-4-10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWQEGDFUDMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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